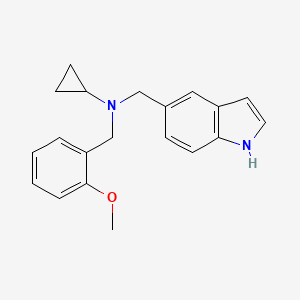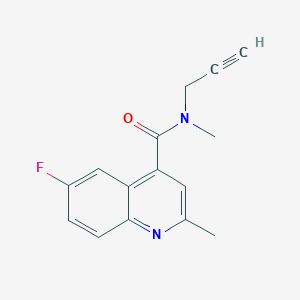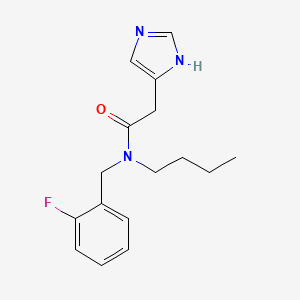![molecular formula C20H21FN2OS B5904972 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one, also known as compound X, is a quinoline derivative that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It also modulates the activity of various kinases and receptors, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
Compound X has been found to exhibit various biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In infectious diseases, it has been found to inhibit the growth of bacteria and fungi, leading to a decrease in infection. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X, including:
1. Further investigation of its mechanism of action and target proteins.
2. Optimization of its chemical structure to improve its potency and selectivity.
3. Evaluation of its efficacy in animal models of various diseases.
4. Development of novel delivery systems to improve its bioavailability and pharmacokinetics.
5. Investigation of its potential for combination therapy with other drugs.
6. Study of its pharmacological effects on various organ systems.
7. Investigation of its potential for use in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X is a quinoline derivative that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one for the treatment of various diseases.
Métodos De Síntesis
Compound X can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 7-fluoro-3-hydroxyquinoline-2(1H)-one with 3-(phenylthio)propylamine in the presence of a catalyst to form an intermediate 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one. This intermediate is then reacted with methyl iodide to yield the final product, 7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. It has been found to exhibit antiproliferative activity against cancer cells, antimicrobial activity against bacteria and fungi, and neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
7-fluoro-3-[[methyl(3-phenylsulfanylpropyl)amino]methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-23(10-5-11-25-18-6-3-2-4-7-18)14-16-12-15-8-9-17(21)13-19(15)22-20(16)24/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASPXXXNTAOPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC1=CC=CC=C1)CC2=CC3=C(C=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)




![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5904933.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-methylpropanamide](/img/structure/B5904934.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)
![N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide](/img/structure/B5904951.png)
![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)